An In-Depth Technical Guide to 2-Amino-4-ethoxythiophene-3-carbonitrile: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Amino-4-ethoxythiophene-3-carbonitrile: Synthesis, Properties, and Applications
Executive Summary
This guide provides a comprehensive technical overview of 2-Amino-4-ethoxythiophene-3-carbonitrile, a substituted aminothiophene of significant interest in medicinal chemistry and materials science. 2-Aminothiophenes serve as privileged scaffolds, forming the core of numerous biologically active compounds and functional materials. This document details the chemical identity, structural features, and key physicochemical properties of the title compound. A core focus is the elucidation of its synthesis via the robust and versatile Gewald reaction, including a discussion of the underlying mechanism and a detailed experimental protocol. Furthermore, this guide explores the compound's reactivity and its role as a strategic building block for creating complex heterocyclic systems with therapeutic potential. Safety and handling protocols are also summarized to ensure its proper use in a research and development setting.
Chemical Identity and Structure
2-Amino-4-ethoxythiophene-3-carbonitrile is a polysubstituted thiophene characterized by an amino group at the C2 position, a cyano (carbonitrile) group at the C3 position, and an ethoxy group at the C4 position. This specific arrangement of functional groups provides a unique combination of electronic properties and reactive sites for further synthetic elaboration.
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IUPAC Name: 2-amino-4-ethoxythiophene-3-carbonitrile
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CAS Number: 105558-72-3
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Molecular Formula: C₇H₈N₂OS
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Molecular Weight: 168.21 g/mol
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SMILES: CCOC1=CSC(N)=C1C#N
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InChI Key: FPLKSYDDWQIJCU-UHFFFAOYSA-N
The structure features a five-membered thiophene ring, which is aromatic. The electron-donating amino and ethoxy groups, along with the electron-withdrawing nitrile group, create a polarized system that dictates its reactivity.
Physicochemical Properties
Quantitative experimental data for 2-Amino-4-ethoxythiophene-3-carbonitrile is not extensively documented in publicly available literature. However, based on data for closely related analogs and computational predictions, the following properties can be anticipated. Researchers are advised to determine these values experimentally for their specific samples.
| Property | Value | Source/Comment |
| Physical Form | Expected to be a solid at room temperature. | Based on analogs like 2-amino-4-methylthiophene-3-carbonitrile which is a solid.[1] |
| Melting Point (°C) | Data not available. | For comparison, 2-aminothiophene-3-carbonitrile melts at 104-108 °C and 2-amino-4,5-dimethylthiophene-3-carbonitrile melts at 101-103 °C.[2] |
| Boiling Point (°C) | Data not available. | Predicted boiling point for a related structure, ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate, is ~401 °C.[3] High boiling point is expected due to polarity and molecular weight. |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols; poorly soluble in water. | General solubility for substituted aminothiophenes.[4] |
| pKa | Data not available. | The amino group is weakly basic. The predicted pKa for the basic amine in a related structure is ~0.99.[3] |
Synthesis via the Gewald Reaction
The most reliable and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction. This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and high convergence.
Mechanistic Rationale
The Gewald reaction proceeds through two key stages:
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Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between an α-active nitrile (malononitrile in this case) and a carbonyl compound. The base (e.g., an amine like morpholine or piperidine) deprotonates the active methylene carbon of malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.
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Sulfur Addition and Cyclization: Elemental sulfur (S₈) reacts with the unsaturated intermediate. The base facilitates the addition of sulfur to the β-carbon. The resulting intermediate then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile carbon, followed by tautomerization to form the final, stable 2-aminothiophene aromatic ring.
The choice of a basic catalyst is crucial; it must be strong enough to deprotonate the active methylene compound without causing unwanted side reactions.
Synthetic Workflow Diagram
Caption: Workflow for the Gewald synthesis of 2-Amino-4-ethoxythiophene-3-carbonitrile.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Gewald reaction methodologies.
Materials:
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Ethoxyacetaldehyde (or suitable precursor)
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Malononitrile
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Elemental Sulfur (powdered)
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Morpholine (or other suitable base)
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Ethanol (or Methanol)
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Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser.
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethoxyacetaldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (approx. 5-10 mL per mmol of limiting reagent).
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Catalyst Addition: While stirring the suspension at room temperature, add the base catalyst, morpholine (0.2-0.5 eq), dropwise. The addition of a base is often exothermic.
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Reaction Execution: Heat the reaction mixture to a gentle reflux (typically 50-60 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
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Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove residual impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final 2-Amino-4-ethoxythiophene-3-carbonitrile as a crystalline solid.
Chemical Reactivity and Applications in Drug Discovery
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry due to its versatile reactivity and its presence in numerous approved drugs.[5] The title compound, with its specific functional groups, is a valuable intermediate for building molecular complexity.
The 2-Aminothiophene Scaffold as a Privileged Structure
The amino group at C2 and the nitrile at C3 are powerful synthetic handles. The C2-amino group can act as a nucleophile or as a directing group, while the C3-nitrile can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or used in cyclization reactions to form fused heterocyclic rings. This dual functionality allows for the construction of a wide array of derivatives, particularly fused ring systems like thieno[2,3-d]pyrimidines, which are known to interact with various biological targets, including kinases and other enzymes.[5]
Application Pathways Diagram
Caption: Synthetic utility of the core compound in developing advanced materials and therapeutic agents.
Safety and Handling
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Hazard Classification: Similar compounds are often classified as causing skin irritation, serious eye irritation or damage, and may cause respiratory irritation.[6] Some are harmful if swallowed.
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Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.
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Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
Researchers must consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
2-Amino-4-ethoxythiophene-3-carbonitrile is a synthetically valuable heterocyclic building block. Its efficient one-pot synthesis via the Gewald reaction makes it an accessible intermediate for research and development. The strategic placement of its amino, nitrile, and ethoxy functional groups provides multiple avenues for synthetic diversification, leading to complex molecules with significant potential in drug discovery and materials science. Proper adherence to safety protocols is essential when handling this and related compounds.
References
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Matrix Fine Chemicals. 2-AMINO-4-ETHOXYTHIOPHENE-3-CARBONITRILE | CAS 105558-72-3. [Link]
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PubChem. 2-Aminothiophene-3-carbonitrile | C5H4N2S | CID 736607. [Link]
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U.S. Environmental Protection Agency (EPA). ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Properties. [Link]
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Prasad, K. C., et al. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 2017. [Link]
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Dotsenko, V. V., et al. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 2021. [Link]
Sources
- 1. 2-Amino-4-methylthiophene-3-carbonitrile | 4623-55-6 [sigmaaldrich.com]
- 2. 2-Amino-5-methyl-3-thiophenecarbonitrile CAS#: 138564-58-6 [m.chemicalbook.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.com [ijpbs.com]
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